molecular formula C10H9FO3 B14026924 5-Ethyl-2-fluoro-3-formylbenzoic acid

5-Ethyl-2-fluoro-3-formylbenzoic acid

Cat. No.: B14026924
M. Wt: 196.17 g/mol
InChI Key: JTWIDTWXMCTWGS-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, characterized by the presence of an ethyl group, a fluorine atom, and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic fluorination of a suitable precursor, such as a benziodoxole derivative, followed by formylation and ethylation reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of 5-Ethyl-2-fluoro-3-formylbenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-fluoro-3-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Ethyl-2-fluoro-3-carboxybenzoic acid.

    Reduction: 5-Ethyl-2-fluoro-3-hydroxymethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-2-fluoro-3-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-fluoro-3-formylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-fluoro-3-formylbenzoic acid is unique due to the combination of the ethyl, fluoro, and formyl groups on the benzoic acid core

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

5-ethyl-2-fluoro-3-formylbenzoic acid

InChI

InChI=1S/C10H9FO3/c1-2-6-3-7(5-12)9(11)8(4-6)10(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

JTWIDTWXMCTWGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)C(=O)O)F)C=O

Origin of Product

United States

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